molecular formula C11H10N2O3 B8005327 4-Hydroxy-7-methoxyquinoline-6-carboxamide CAS No. 2110414-05-4

4-Hydroxy-7-methoxyquinoline-6-carboxamide

Cat. No. B8005327
CAS RN: 2110414-05-4
M. Wt: 218.21 g/mol
InChI Key: ZXSGIBJYMYHCMM-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.209 . It is used in the field of cancer research, particularly as a kinase modulator .


Synthesis Analysis

The synthesis of this compound involves a cyclization transformation with diethyl ethoxymethylenemalonate. Thionyl chloride is used to facilitate the transformation of the hydroxyl group on position 4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10N2O3 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.209 and a molecular formula of C11H10N2O3 .

Mechanism of Action

While the specific mechanism of action for 4-Hydroxy-7-methoxyquinoline-6-carboxamide is not detailed in the search results, it is used as a kinase modulator in cancer research . Kinase modulators are known to inhibit the activity of kinases, which are enzymes that add phosphate groups to other molecules. This can affect various cellular processes, including cell division and signal transduction.

Safety and Hazards

4-Hydroxy-7-methoxyquinoline-6-carboxamide is classified as a hazardous compound . Specific safety measures and precautions should be taken when handling this compound.

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGIBJYMYHCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

417724-81-3
Record name 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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